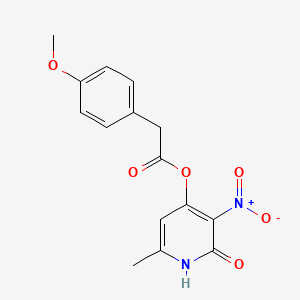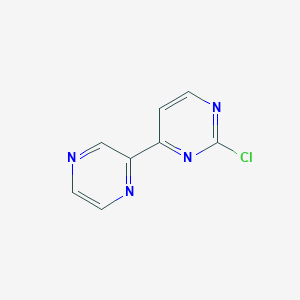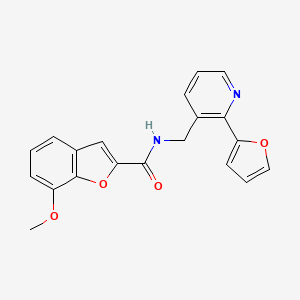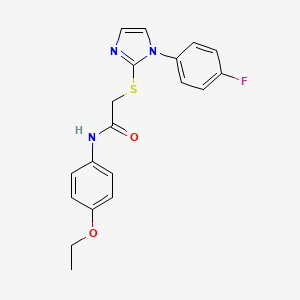
7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a chemical compound with the molecular formula C14H15NO3 . It is a derivative of coumarin, a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . For example, one method involves the reaction of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a coumarin core (a fused benzene and α-pyrone ring) with a pyrrolidin-1-ylmethyl group at the 4-position and a hydroxy group at the 7-position .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of derivatives related to 7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves reactions with nucleophiles under acidic or basic conditions, leading to the formation of various substituted compounds. For instance, the reaction of the corresponding 7-hydroxy derivatives with nucleophiles has yielded a range of 7-substituted derivatives, demonstrating the versatility of this compound in organic synthesis (Goto et al., 1991). Furthermore, a novel dual activation mode promoted by pyrrolidine facilitates the Michael-Michael-acetalization cascade, enabling the synthesis of tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives with excellent diastereoselectivities (Jian Liu et al., 2015).
Biological Applications and Research
Research into the biological activities of chromen-2-one derivatives has uncovered their potential as therapeutic agents. A study on the antimicrobial and antioxidant activities of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides indicates the significant biological relevance of these compounds (K. Hatzade et al., 2008). Furthermore, the synthesis of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones has shown selective inhibition of human monoamine oxidase A, highlighting its potential in developing treatments for neurological disorders (Cecilia Mattsson et al., 2014).
Analytical and Sensory Applications
The compound's utility extends to analytical applications, such as the development of a novel ratiometric pH probe based on the ratiometric fluorescent properties of a dicyanomethylene-4H-chromene platform, demonstrating high selectivity and sensitivity for pH variation (Xiaolei Liu et al., 2017).
Structural and Material Science Research
On the material science front, the crystal structure analysis of related compounds provides insights into their molecular configuration, which is crucial for understanding their reactivity and interactions in various applications (R. Marulasiddaiah et al., 2011).
Future Directions
The future directions for research on “7-hydroxy-4-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of coumarin derivatives, this compound may have potential as a therapeutic agent .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, such as this compound, have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Mode of Action
It is believed that the anti-tumor activity of coumarin and its derivatives, including 7-hydroxycoumarin, is due to its metabolites .
Biochemical Pathways
It is known that coumarin and its derivatives have demonstrated activity against several types of animal tumors , suggesting that they may interact with pathways related to cell proliferation and survival.
Result of Action
It is known that coumarin and its derivatives, including 7-hydroxycoumarin, have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that the compound may have anti-proliferative effects at the molecular and cellular level.
properties
IUPAC Name |
7-hydroxy-4-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-11-3-4-12-10(9-15-5-1-2-6-15)7-14(17)18-13(12)8-11/h3-4,7-8,16H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVZAUBWPMKTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2757070.png)
![[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol](/img/structure/B2757072.png)
![(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757073.png)
![2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine](/img/structure/B2757076.png)
![4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2757077.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757078.png)

![2-(pyridin-3-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2757082.png)

